molecular formula C17H14 B14622616 2-Ethenylspiro[cyclopropane-1,9'-fluorene] CAS No. 57393-06-3

2-Ethenylspiro[cyclopropane-1,9'-fluorene]

Cat. No.: B14622616
CAS No.: 57393-06-3
M. Wt: 218.29 g/mol
InChI Key: WTZLHLZQXLFSQX-UHFFFAOYSA-N
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Description

2-Ethenylspiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylspiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction entails the treatment of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound with a yield of approximately 70% . Another method involves the photochemical reaction of olefins with carbenes, resulting in the formation of the spiro cyclopropane structure .

Industrial Production Methods: While specific industrial production methods for 2-Ethenylspiro[cyclopropane-1,9’-fluorene] are not extensively documented, the Corey–Chaykovsky reaction remains a viable approach for large-scale synthesis due to its relatively high yield and straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The spirocyclic structure allows for electrophilic and nucleophilic substitution reactions, often resulting in the formation of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution; nucleophiles like hydroxide ions (OH⁻) for nucleophilic substitution.

Major Products: The major products formed from these reactions include various functionalized derivatives such as alcohols, ketones, carboxylic acids, and halogenated compounds.

Scientific Research Applications

2-Ethenylspiro[cyclopropane-1,9’-fluorene] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylspiro[cyclopropane-1,9’-fluorene] involves its interaction with various molecular targets and pathways. The spirocyclic structure imparts unique electronic properties, allowing the compound to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Uniqueness: 2-Ethenylspiro[cyclopropane-1,9’-fluorene] stands out due to its unique combination of a cyclopropane ring and a fluorene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

57393-06-3

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

2-ethenylspiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C17H14/c1-2-12-11-17(12)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,12H,1,11H2

InChI Key

WTZLHLZQXLFSQX-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC12C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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